molecular formula C12H30NO4P B14694141 Phosphoric acid--N,N-dibutylbutan-1-amine (1/1) CAS No. 29306-76-1

Phosphoric acid--N,N-dibutylbutan-1-amine (1/1)

Katalognummer: B14694141
CAS-Nummer: 29306-76-1
Molekulargewicht: 283.34 g/mol
InChI-Schlüssel: OJVWCPKLFCTIPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) is a chemical compound with the molecular formula C12H30NO4P. It is known for its unique structure, which combines the properties of phosphoric acid and N,N-dibutylbutan-1-amine. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) typically involves the reaction of N,N-dibutylbutan-1-amine with phosphoric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) is unique due to its specific combination of phosphoric acid and N,N-dibutylbutan-1-amine. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

29306-76-1

Molekularformel

C12H30NO4P

Molekulargewicht

283.34 g/mol

IUPAC-Name

N,N-dibutylbutan-1-amine;phosphoric acid

InChI

InChI=1S/C12H27N.H3O4P/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;(H3,1,2,3,4)

InChI-Schlüssel

OJVWCPKLFCTIPB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CCCC.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.